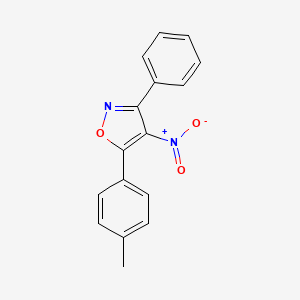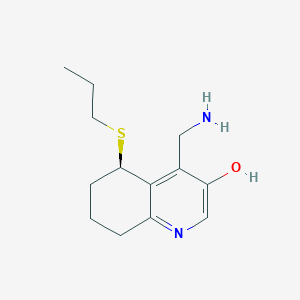![molecular formula C15H19N3S B12899571 N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine CAS No. 90185-69-6](/img/structure/B12899571.png)
N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, along with a thioether linkage to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-phenylpyrimidine-2-thiol.
Thioether Formation: The thiol group of the pyrimidine derivative is then reacted with an appropriate alkylating agent, such as 2-chloro-N,N-dimethylethanamine, under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group, with reagents like alkyl halides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, nucleophiles.
Reduction: Catalytic hydrogenation, metal hydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Alkylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)oxy)ethanamine: Similar structure but with an oxygen atom instead of sulfur.
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)amino)ethanamine: Similar structure but with an amino group instead of sulfur.
Uniqueness
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its oxygen and amino analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
90185-69-6 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-11-14(13-7-5-4-6-8-13)17-15(16-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
IHTMBDGZVIVXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)

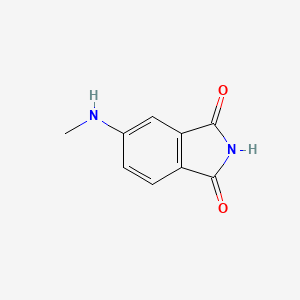
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
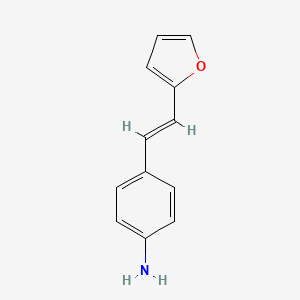
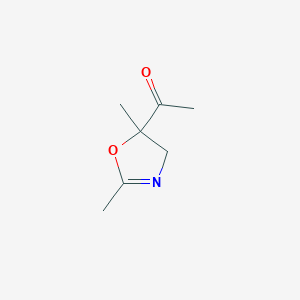

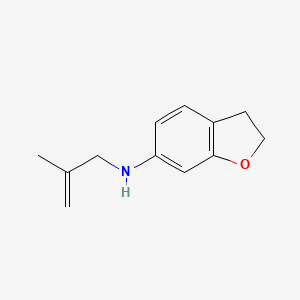
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
